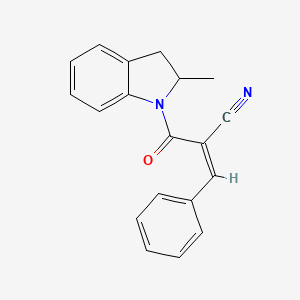

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile

Description

Properties

IUPAC Name |

2-(2-methyl-2,3-dihydroindole-1-carbonyl)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-14-11-16-9-5-6-10-18(16)21(14)19(22)17(13-20)12-15-7-3-2-4-8-15/h2-10,12,14H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDKCGPEJNJZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(=CC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituents, spectral data, and molecular properties.

Structural Analogues from the Building Blocks Catalogue (Enamine Ltd)

Two closely related compounds are documented:

CAS No.: 198.22 (incomplete, likely a typographical error). Key difference: Lacks the methyl group at the 2-position of the dihydroindole ring, reducing steric hindrance and lipophilicity compared to the target compound .

Unnamed derivative (EN300-738530): Molecular formula: C₁₈H₁₄N₂O. CAS No.: 722463-00-5. Key difference: Structural details are unspecified, but the molecular weight (274.33 g/mol) and formula suggest variations in substituents or ring saturation .

Nitro-Substituted Indole Derivative

A nitro-substituted indole fused heterocycle (C₁₅H₁₃N₂O₂) from Heterocycles (2000) provides comparative spectroscopic insights:

- ¹³C-NMR: Aromatic carbons (δ 120.00–128.73 ppm), C-NO₂ (δ 147.14 ppm), and dihydroindole CH₂ (δ 47.53 ppm) .

- HRMS (CI) : m/z 253.0979 (calculated: 253.0977) .

- Key difference : The nitro group enhances electrophilicity and reactivity in substitution reactions, contrasting with the target compound’s nitrile group, which may stabilize the structure via conjugation.

Data Tables

Table 1: Structural and Spectroscopic Comparison

Research Findings

Impact of Methyl Substitution: The methyl group in the target compound likely enhances steric shielding and lipophilicity compared to non-methylated analogs, influencing bioavailability and binding interactions .

Electron-Withdrawing Groups : The nitrile group in the target compound may stabilize the structure via conjugation, whereas the nitro group in the analog increases electrophilicity, favoring reactions like nucleophilic aromatic substitution .

Spectral Trends : The absence of nitro-group signals (e.g., δ 147.14 ppm in the analog) in the target compound’s ¹³C-NMR (if available) would distinguish these derivatives .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Indole Core Formation : The 2-methyl-2,3-dihydro-1H-indole moiety can be synthesized via cyclization of substituted anilines with ketones under acidic conditions .

Acylation : React the indole derivative with a carbonylating agent (e.g., phosgene equivalents) to introduce the 1-carbonyl group.

Prop-2-enenitrile Assembly : A Knoevenagel condensation between the acylated indole and benzaldehyde derivatives in polar aprotic solvents (e.g., DMSO) yields the α,β-unsaturated nitrile .

- Critical Parameters :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use piperidine or ammonium acetate for efficient condensation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry (e.g., indole proton signals at δ 6.8–7.2 ppm, nitrile carbon at ~115 ppm) .

- IR : Stretching frequencies for nitrile (~2220 cm) and carbonyl (~1680 cm) groups .

- Crystallography :

- X-ray Diffraction : Single-crystal analysis using SHELXL (SHELX-2018) resolves stereochemistry and hydrogen-bonding networks. Challenges include crystal twinning, addressed via TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and target binding of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to indole-associated targets (e.g., serotonin receptors, kinases). Validate with MD simulations (AMBER/CHARMM) to assess stability .

- Pharmacophore Mapping : Align with known indole derivatives (e.g., indomethacin, tryptophan) to identify critical moieties (e.g., nitrile group for electrophilic interactions) .

- Limitations : False positives may arise due to conformational flexibility; cross-validate with in vitro assays (e.g., SPR or ITC) .

Q. How can conflicting bioactivity data across studies be systematically resolved?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., NIH/WHO guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC measurements) to minimize inter-lab discrepancies .

- Structural Confirmation : Re-analyze batch purity via HPLC-MS and confirm crystallinity (PXRD) to rule out polymorphic effects .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 3-phenylprop-2-enenitrile derivatives) to identify trends in substituent effects .

Q. What strategies address challenges in crystallographic refinement for this compound?

- Methodological Answer :

- Disordered Moieties : Apply PART/SUMP restraints in SHELXL to model flexible groups (e.g., phenyl rings) .

- Twinning : Use HKLF5 in SHELXL for twinned data. Example: A similar compound (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile required a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1) for refinement .

- Hydrogen Bonding : Analyze short contacts (<3.0 Å) to refine intermolecular interactions (e.g., C≡N···H–O in related structures) .

Key Notes

- Structural data from SHELX and pharmacological analogs provide foundational insights despite no direct studies on the target compound.

- Contradictions in synthesis (e.g., solvent choices in vs. ) reflect context-dependent optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.